molecular formula C9H13FN2 B1442934 3-fluoro-1-N-propylbenzene-1,2-diamine CAS No. 1178806-40-0

3-fluoro-1-N-propylbenzene-1,2-diamine

Cat. No. B1442934
M. Wt: 168.21 g/mol
InChI Key: CVDJFPZPQFGRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-N-propylbenzene-1,2-diamine (3FPB-1,2-DA) is a novel chemical compound that has been used in various scientific research applications due to its unique properties and potential applications. It is a monoamine compound that is composed of three fluorine atoms, one nitrogen atom, and a propylbenzene ring system. 3FPB-1,2-DA is a colorless liquid at room temperature and has a boiling point of 113°C. It is a relatively new compound and has been used in various scientific research applications, including as a building block for synthesizing other compounds and as a reagent for catalyzing chemical reactions. In

Scientific Research Applications

Novel Synthesis Methods

  • A novel approach for synthesizing chiral 1,3-diamines involves a diastereoselective fluorination-nucleophilic aromatic substitution sequence, showcasing the utility of fluorinated intermediates in producing structurally complex and functionally diverse diamines (Braun et al., 2008).

Material Science Applications

  • Fluorinated polyimides have been synthesized from aromatic diamines and dianhydrides, indicating the role of fluorine-containing compounds in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
  • Polyamides bearing pendent diphenylamino or carbazolyl groups were synthesized from fluorinated diamines, demonstrating their potential in developing materials with unique optical and electrical properties (Hsiao et al., 2004).

Organometallic Chemistry and Catalysis

  • Research on the use of partially fluorinated benzenes in organometallic chemistry and catalysis highlights the significance of fluorinated aromatic compounds in facilitating weak metal-arene interactions and enabling selective chemical transformations (Pike et al., 2017).

Advanced Polymer Development

  • High glass transition temperatures of polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group were achieved using fluorinated diamines, underscoring their importance in creating advanced polymers with desirable mechanical and thermal properties (Liaw et al., 2002).

properties

IUPAC Name

3-fluoro-1-N-propylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5,12H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDJFPZPQFGRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-1-N-propylbenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-1-N-propylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
3-fluoro-1-N-propylbenzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
3-fluoro-1-N-propylbenzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
3-fluoro-1-N-propylbenzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
3-fluoro-1-N-propylbenzene-1,2-diamine
Reactant of Route 6
Reactant of Route 6
3-fluoro-1-N-propylbenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.